Methyl 2,5-dibromothiophene-3-carboxylate
Overview
Description
Methyl 2,5-dibromothiophene-3-carboxylate is an organic compound with the molecular formula C6H4Br2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dibromothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method involves the bromination of 2,5-dibromothiophene with bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibrominated thiophene is then subjected to esterification with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient bromination and esterification processes. The use of automated systems and precise control of reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dibromothiophene-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include alcohol derivatives of the original ester.
Scientific Research Applications
Methyl 2,5-dibromothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,5-dibromothiophene-3-carboxylate depends on the specific application and the chemical reactions it undergoes. In general, the bromine atoms and the ester group play crucial roles in its reactivity. The bromine atoms can participate in substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,5-dichlorothiophene-3-carboxylate
- Methyl 2,5-difluorothiophene-3-carboxylate
- Methyl 2,5-diiodothiophene-3-carboxylate
Uniqueness
Methyl 2,5-dibromothiophene-3-carboxylate is unique due to the presence of bromine atoms, which confer distinct reactivity compared to other halogenated derivatives. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, leading to different reaction kinetics and mechanisms. This uniqueness makes this compound a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
methyl 2,5-dibromothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOITIHBHNKQKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856579 | |
Record name | Methyl 2,5-dibromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89280-91-1 | |
Record name | Methyl 2,5-dibromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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